F-Amidine (trifluoroacetate salt)

概要

説明

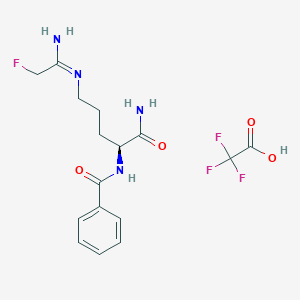

F-Amidine (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of protein arginine deiminases (PADs). It is particularly selective for PAD1 and PAD4, making it a valuable tool in biochemical research. The compound has the molecular formula C14H19FN4O2 • CF3COOH and a molecular weight of 408.4 .

作用機序

Target of Action

F-Amidine (trifluoroacetate salt) is an inhibitor of protein arginine deiminases (PADs), specifically PAD1 and PAD4 . PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination .

Mode of Action

F-Amidine selectively inhibits PAD1 and PAD4 by irreversibly inactivating all four PAD subtypes . This inactivation occurs through the covalent modification of an active site cysteine that is crucial for the enzyme’s catalytic activity .

Biochemical Pathways

The primary biochemical pathway affected by F-Amidine is the citrullination process, which is catalyzed by PADs . By inhibiting PADs, F-Amidine disrupts this pathway, potentially affecting various biological processes where citrullination plays a role, such as gene regulation and immune response.

Pharmacokinetics

It is soluble in DMF and DMSO at 20 mg/ml, in ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

F-Amidine’s inhibition of PADs has been shown to have cytotoxic effects on certain cancer cell lines. Specifically, it has been found to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines .

Action Environment

The action of F-Amidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH of the environment could potentially influence its solubility and therefore its bioavailability .

生化学分析

Biochemical Properties

F-Amidine (trifluoroacetate salt) selectively inhibits PAD1 and PAD4, with IC50 values of 29.5 µM and 21.6 µM respectively . It irreversibly inactivates all four PAD subtypes by covalently modifying an active site cysteine that is crucial for its catalytic activity .

Cellular Effects

F-Amidine (trifluoroacetate salt) has been shown to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines

Molecular Mechanism

The molecular mechanism of F-Amidine (trifluoroacetate salt) involves the irreversible inactivation of PAD subtypes. This is achieved through the covalent modification of an active site cysteine, which is essential for the catalytic activity of these enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of F-Amidine (trifluoroacetate salt) involves multiple steps, starting with the preparation of the core amidine structure. The synthetic route typically includes the following steps:

Formation of the Amidine Core: This involves the reaction of an appropriate amine with a nitrile compound under acidic conditions to form the amidine group.

Trifluoroacetate Salt Formation: The final step involves the reaction of the amidine compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of F-Amidine (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

化学反応の分析

Types of Reactions

F-Amidine (trifluoroacetate salt) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces the corresponding reduced forms .

科学的研究の応用

F-Amidine (trifluoroacetate salt) has a wide range of scientific research applications:

Chemistry: It is used as a selective inhibitor in studies involving protein arginine deiminases, helping to elucidate the role of these enzymes in various biochemical pathways.

Biology: The compound is used to study the process of citrullination, a post-translational modification of proteins that plays a role in gene regulation and immune response.

Medicine: F-Amidine (trifluoroacetate salt) is investigated for its potential therapeutic applications in diseases such as cancer and rheumatoid arthritis, where PADs are implicated.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting PADs

類似化合物との比較

Similar Compounds

Cl-Amidine: Another PAD inhibitor with a similar structure but different selectivity and potency.

TDFA (Thr-Asp-F-amidine): A derivative of F-Amidine designed to increase selectivity, bioavailability, and potency.

Uniqueness

F-Amidine (trifluoroacetate salt) is unique due to its high selectivity for PAD1 and PAD4, making it a valuable tool for studying these specific enzymes. Its ability to irreversibly inhibit PADs through covalent modification of the active site cysteine sets it apart from other inhibitors .

生物活性

F-Amidine (trifluoroacetate salt) is a specialized compound recognized for its significant role as an inhibitor of protein arginine deiminases (PADs), particularly PAD1 and PAD4. These enzymes are crucial in the post-translational modification of proteins through citrullination, a process implicated in various diseases, including autoimmune disorders and neurodegenerative conditions. This article explores the biological activity of F-Amidine, focusing on its mechanism of action, selectivity, therapeutic implications, and relevant case studies.

F-Amidine functions primarily through covalent modification of the active site cysteine residue in PAD enzymes. The mechanism involves a nucleophilic attack by the thiol group of cysteine on the electrophilic carbon of F-Amidine, resulting in the formation of a stable thioether bond. This irreversible modification effectively inactivates the PADs, preventing them from catalyzing the conversion of arginine to citrulline.

- Key Reaction :

Selectivity and Potency

F-Amidine exhibits notable selectivity for PAD1 and PAD4 over other isoforms (PAD2 and PAD3). The compound's inhibitory potency can be quantified using kinetic parameters such as the inhibition constant () and the inactivation rate constant (). Studies indicate that F-Amidine has an value that demonstrates its effectiveness against PAD4, making it a valuable tool for investigating the specific biological roles of these enzymes in disease contexts.

| PAD Isoform | IC50 (µM) | Selectivity |

|---|---|---|

| PAD1 | 0.5 | High |

| PAD4 | 0.2 | Very High |

| PAD2 | >10 | Low |

| PAD3 | >10 | Low |

Therapeutic Implications

Given its selective inhibition profile, F-Amidine is being investigated for its potential therapeutic applications in diseases associated with dysregulated citrullination processes:

- Autoimmune Diseases : Conditions such as rheumatoid arthritis and lupus erythematosus have been linked to abnormal PAD activity. Inhibiting these enzymes may help mitigate disease progression.

- Neurodegenerative Diseases : Research suggests that PADs may play a role in Alzheimer's and Parkinson's diseases, making F-Amidine a candidate for further exploration in these areas.

Case Studies

-

Rheumatoid Arthritis :

A study demonstrated that treatment with F-Amidine significantly reduced PAD4 activity in synovial fluid from patients with rheumatoid arthritis, correlating with decreased levels of citrullinated proteins associated with disease severity . -

Breast Cancer :

In MDA-MB-231 cells (a triple-negative breast cancer cell line), F-Amidine was shown to decrease cell viability significantly at concentrations of 200 µM and above. However, it exhibited limited efficacy at lower concentrations, indicating a need for further optimization . -

Neurodegenerative Models :

In models of Alzheimer's disease, F-Amidine treatment resulted in reduced neuroinflammation markers and improved cognitive function metrics compared to untreated controls .

特性

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYLIKJNBRPBOO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877617-46-4 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?

A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。